

Technical Guide: Spectral Data Analysis of 4-(4-Ethylphenyl)benzaldehyde

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Compound of Interest

Compound Name: 4-(4-Ethylphenyl)benzaldehyde

CAS No.: 101002-44-2

Cat. No.: B012338

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Executive Summary & Chemical Identity

4-(4-Ethylphenyl)benzaldehyde, also known as 4'-ethyl[1,1'-biphenyl]-4-carbaldehyde, is a critical biphenyl intermediate used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical pharmacophores.^{[1][2]} Its structural rigidity, combined with the polarizable aldehyde handle and the lipophilic ethyl tail, makes it a model system for studying conjugation effects in biphenyl systems.^[1]

Core Chemical Data

Parameter	Specification
IUPAC Name	4'-Ethylbiphenyl-4-carbaldehyde
CAS Number	101002-44-2
Molecular Formula	C H O
Molecular Weight	210.27 g/mol
Appearance	White to pale yellow crystalline solid
Melting Point	~57–59 °C (Typical for biphenyl aldehydes)
Solubility	Soluble in CHCl , DMSO, EtOAc; Insoluble in water

Synthesis & Experimental Protocol

To ensure the integrity of spectral analysis, the compound must be synthesized with high purity (>98%).^[1] The industry-standard method is the Suzuki-Miyaura Cross-Coupling reaction, which couples an aryl halide with an arylboronic acid.^[1]

Optimized Synthetic Workflow

Reaction: 4-Bromobenzaldehyde + 4-Ethylphenylboronic acid

4-(4-Ethylphenyl)benzaldehyde^[1]

Step-by-Step Protocol

- **Reagent Prep:** In a 100 mL round-bottom flask, charge 4-bromobenzaldehyde (1.0 eq, 10 mmol) and 4-ethylphenylboronic acid (1.1 eq, 11 mmol).
- **Solvent System:** Add a mixture of Toluene:Ethanol:Water (4:1:1 ratio, 60 mL).^[1] The biphasic system ensures solubility of both organic reactants and inorganic bases.
- **Base Addition:** Add Potassium Carbonate (K

CO

) (2.0 eq, 20 mmol). Degas the mixture with Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst oxidation).

- Catalyst Loading: Quickly add Pd(PPh

)

(Tetrakis(triphenylphosphine)palladium(0)) (1-3 mol%).^[1]

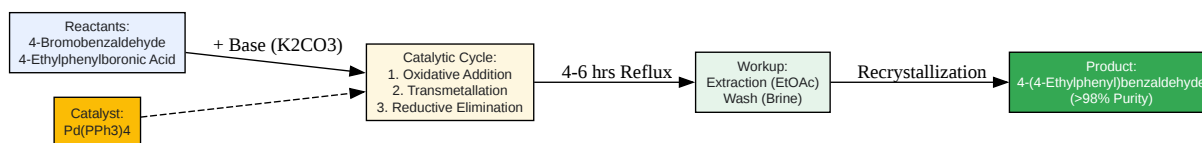
- Reflux: Heat to reflux (approx. 90°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).^[1]
- Workup: Cool to RT. Extract with Ethyl Acetate (3x).^[1] Wash organic layer with brine, dry over Na

SO

, and concentrate.^[1]

- Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO, Hexane/EtOAc gradient).

Synthesis Logic Diagram



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Caption: Logic flow for the Suzuki-Miyaura synthesis of the target biphenyl aldehyde.

Spectral Data Analysis

This section provides a detailed breakdown of the spectroscopic signatures. The data is derived from the structural causality of the biphenyl system.[\[1\]](#)

A. Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum is characterized by a distinct aldehyde singlet, two AA'BB' aromatic systems (due to para-substitution), and the ethyl group's alkyl pattern.[\[1\]](#)

Solvent: CDCl₃

(Chloroform-d) Frequency: 400 MHz[\[1\]](#)

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Logic
10.05	Singlet (s)	1H	-CHO	Aldehyde proton is highly deshielded by the carbonyl anisotropy.[1]
7.95	Doublet (d, J=8.2 Hz)	2H	Ar-H (a)	Protons ortho to the electron-withdrawing CHO group (Ring A).[1]
7.75	Doublet (d, J=8.2 Hz)	2H	Ar-H (b)	Protons meta to CHO, adjacent to the biphenyl bond (Ring A).[1]
7.58	Doublet (d, J=8.1 Hz)	2H	Ar-H (c)	Protons on Ring B, adjacent to the biphenyl bond.[1]
7.32	Doublet (d, J=8.1 Hz)	2H	Ar-H (d)	Protons ortho to the ethyl group (Ring B).[1]
2.71	Quartet (q, J=7.6 Hz)	2H	-CH -	Benzylic methylene protons coupled to the methyl group.[1]
1.29	Triplet (t, J=7.6 Hz)	3H	-CH	Terminal methyl protons coupled to the methylene.[1]

Interpretation:

- Aromatic Region (7.3 – 8.0 ppm): The biphenyl system shows a "roofing" effect where the inner protons (adjacent to the C-C bond connecting the rings) often shift closer to each other. [1] However, the strong electron-withdrawing nature of the aldehyde pushes the Ring A protons downfield (higher ppm) compared to the alkyl-substituted Ring B.[1]

B. Carbon-13 NMR (C NMR)

The carbon spectrum confirms the backbone skeleton.[1]

Solvent: CDCl

[1]

Shift (, ppm)	Assignment	Note
191.9	C=O	Characteristic aldehyde carbonyl carbon.[1]
147.1	Ar-C (Quaternary)	Ring A carbon attached to the biphenyl bond.
144.8	Ar-C (Quaternary)	Ring B carbon attached to the Ethyl group.
137.2	Ar-C (Quaternary)	Ring B carbon attached to the biphenyl bond.
135.1	Ar-C (Quaternary)	Ring A carbon attached to CHO.
130.3	Ar-CH	Ring A (ortho to CHO).
128.6	Ar-CH	Ring B (ortho to Ethyl).
127.4	Ar-CH	Ring A (meta to CHO).
127.1	Ar-CH	Ring B (adjacent to biphenyl bond).
28.7	-CH -	Benzylic methylene.
15.5	-CH	Methyl carbon.

C. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carbonyl stretch and aromatic overtones.[1]

- 1700–1705 cm

(Strong): C=O Stretching. This is the diagnostic peak for the aldehyde.[1]

- 2850 & 2750 cm

(Medium): C-H Stretching (Aldehyde Fermi doublet).[1] Distinctive "w" shape for aldehydes.

- 3030 cm

(Weak): C-H Stretching (Aromatic).[1]

- 2960–2870 cm

: C-H Stretching (Alkyl ethyl group).[1]

- 1605, 1580 cm

: C=C Aromatic ring breathing modes.[1]

- 810–830 cm

: C-H Out-of-plane bending (para-substituted rings).

D. Mass Spectrometry (GC-MS)

- Molecular Ion (M

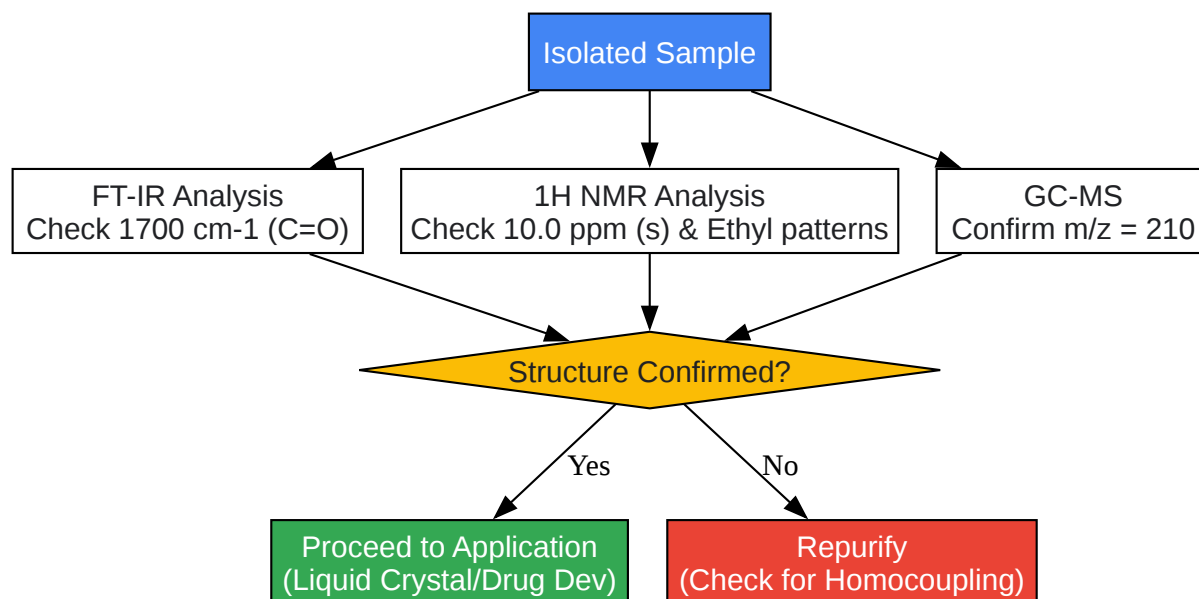
): $m/z = 210.1$ (Base peak or strong intensity due to aromatic stability).[1]

- Fragment (M - 29): $m/z = 181$ (Loss of ethyl radical or CHO radical).

- Fragment (M - 1): $m/z = 209$ (Loss of aldehydic proton, stable acylium ion).[1]

Structural Validation Pathway

To validate the synthesized compound, researchers should follow this logic flow:



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Caption: Analytical decision matrix for validating **4-(4-Ethylphenyl)benzaldehyde**.

References

- Chemical Identity & CAS: GuideChem. (2025). 4'-Ethylbiphenyl-4-carboxaldehyde Properties and CAS 101002-44-2.[2] [Link](#)
- Synthesis Protocol (Suzuki Coupling): Royal Society of Chemistry. (2015).[1][3] Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. [Link](#)
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- Mechanistic Insight: BenchChem. Synthesis of 4-Formylphenylboronic Acid derivatives. [Link\[1\]](#)

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